
Tin(IV)tert-butoxide
Overview
Description
Tin(IV) tert-butoxide (C₁₆H₃₆O₄Sn) is a high-purity organotin compound with a molecular weight of 411.16 g/mol. It exists as a colorless, low-melting-point solid (40–45°C) and is highly reactive due to its tert-butoxide ligands . Its applications span advanced materials science, including:
- Metal oxide electrospinning: Used to fabricate SnO₂ nanofiber membranes for photocatalytic dye degradation .
- Atomic layer deposition (ALD): Critical for producing SnO₂ thin films in electronics and optoelectronics .
- Catalysis: Serves as a precursor in organic transformations and metal-organic framework synthesis.
The compound is classified as hazardous (WGK 3) due to acute inhalation, dermal, and oral toxicity, requiring stringent safety protocols during handling .
Scientific Research Applications
Polymer Chemistry
Tin(IV) tert-butoxide is a crucial reagent in the synthesis of polymers, particularly polyurethanes and elastomers. Its role as a catalyst facilitates the polymerization process, enhancing the properties of the resultant materials.
Table 1: Polymerization Applications
Application | Description |
---|---|
Polyurethane Foams | Used as a catalyst to improve foam structure and stability. |
Elastomers | Enhances elasticity and durability in synthetic rubber production. |
Biological Applications
Research indicates that Tin(IV) tert-butoxide exhibits potential antimicrobial properties. Studies have shown its effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Tin(IV) tert-butoxide | Staphylococcus aureus | Not specified |
Tin(IV) tert-butoxide | Pseudomonas aeruginosa | Not specified |
Tin(IV) tert-butoxide | Salmonella typhimurium | Not specified |
While specific MIC values remain unspecified, derivatives of this compound have demonstrated promising antibacterial activity, warranting further investigation into its clinical applications.
Environmental Applications
Tin(IV) tert-butoxide has been utilized in photocatalytic applications, particularly in the degradation of organic dyes under UV light. This application highlights its relevance in sustainable technology and environmental remediation.
Case Study: Photocatalytic Membranes
A study showcased the use of Tin(IV) tert-butoxide in synthesizing metal oxide nanofibrous membranes aimed at dye degradation. The membranes exhibited significant efficacy under UV irradiation, demonstrating the compound's potential in environmental cleanup efforts.
Thin Film Production
Tin(IV) tert-butoxide serves as a precursor for the deposition of tin oxide thin films through methods such as atmospheric atomic layer deposition. These films are essential for electronic and optoelectronic applications.
Table 3: Thin Film Applications
Method | Material Produced | Application |
---|---|---|
Atmospheric Atomic Layer Deposition | SnO₂ Thin Films | Used in electronics and optoelectronics for transparent conductive coatings. |
Toxicological Profile
The safety profile of Tin(IV) tert-butoxide indicates potential risks upon exposure, including acute toxicity via inhalation and skin contact. However, it can degrade through UV irradiation or biological cleavage without substantial evidence of endocrine-disrupting properties.
Table 4: Toxicological Data
Endpoint | Value | Source |
---|---|---|
Oral LD50 | Not Available | IUCLID Toxicity Data |
Dermal LD50 | Not Available | ECHA Registered Substances |
Ecotoxicological Information | Moderate | US EPA Ecotox Database |
Mechanism of Action
The mechanism by which Tin(IV)tert-butoxide exerts its effects involves its ability to act as a Lewis acid, coordinating to various substrates and facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with electron-rich centers in organic molecules, promoting bond formation or cleavage.
Comparison with Similar Compounds
Structural and Functional Analogues
Tin(IV) tert-butoxide belongs to the metal alkoxide family. Below is a comparative analysis with structurally related compounds:
Table 1: Key Properties of Tin(IV) tert-Butoxide vs. Analogues
Key Differences
Reactivity and Stability: Tin(IV) tert-butoxide’s low melting point (40–45°C) enables its use in low-temperature ALD processes, unlike aluminum(III) tert-butoxide, which decomposes at higher temperatures . Potassium tert-butoxide (KOtBu) is a strong non-nucleophilic base but lacks the metal-oxide-forming capability of Sn/Ti/Al tert-butoxides .
Electronic Applications: Tin(IV) tert-butoxide is preferred for SnO₂ deposition in transparent conductive oxides (TCOs), whereas titanium(IV) tert-butoxide is used for TiO₂ in photovoltaics .
Toxicity Profile :
- Tin(IV) tert-butoxide exhibits significantly higher toxicity (WGK 3) compared to titanium and aluminum analogues (WGK 1), necessitating specialized handling .
Research Findings and Performance Metrics
Photocatalytic Efficiency
- SnO₂ nanofibers derived from Tin(IV) tert-butoxide achieve 92% dye degradation efficiency under UV light, outperforming TiO₂-based systems (75–85%) .
- In contrast, aluminum tert-butoxide-derived Al₂O₃ coatings are inert in photocatalysis but excel in corrosion resistance.
ALD Process Metrics
- Tin(IV) tert-butoxide enables SnO₂ film growth at 150–200°C with a deposition rate of 0.8–1.2 Å/cycle, comparable to titanium analogues but with lower thermal stability than Al₂O₃ .
Biological Activity
Tin(IV) tert-butoxide (Sn(OtBu)₄) is an organotin compound that has garnered attention for its potential biological activities, including antimicrobial properties and applications in material science. This article delves into the biological activity of Tin(IV) tert-butoxide, supported by case studies, research findings, and data tables.
- Molecular Formula : C₁₆H₃₆O₄Sn
- Molecular Weight : 411.17 g/mol
- CAS Number : 36809-75-3
- Appearance : White to off-white solid
- Melting Point : 40-44 °C
- Boiling Point : 65 °C
Antimicrobial Properties
Research indicates that organotin compounds, including Tin(IV) tert-butoxide, exhibit significant antimicrobial activity. A study focused on organotin(IV) dithiocarbamate complexes demonstrated moderate to good antibacterial activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Organotin Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Phenyltin(IV) Methylcyclohexyldithiocarbamate | Staphylococcus aureus | 2.5 mg/mL |
Tin(IV) tert-butoxide | Salmonella typhimurium | Not specified |
Tin(IV) tert-butoxide | Bacillus subtilis | Not specified |
The exact MIC for Tin(IV) tert-butoxide remains unspecified in the literature; however, its derivatives have shown promising results, indicating a potential for further exploration in clinical settings.
Cytotoxicity Studies
Cytotoxicity assays conducted on various organotin compounds suggest that while some exhibit cytotoxic effects, others may have therapeutic potential. The cytotoxic effects of Tin(IV) tert-butoxide were evaluated in different cell lines, revealing variable results based on concentration and exposure time .
Study on Photocatalytic Applications
Tin(IV) tert-butoxide has been utilized as a precursor for synthesizing metal oxide nanofibrous membranes aimed at dye degradation and sustainable photocatalysis. In a recent study, it was found that these membranes effectively degraded organic dyes under UV light, showcasing the compound's utility in environmental applications .
Application in Thin Film Production
A study highlighted the use of Tin(IV) tert-butoxide in the atmospheric atomic layer deposition of SnO₂ thin films. These films are critical for electronics and optoelectronics, demonstrating the compound's relevance beyond biological applications .
Toxicological Profile
The toxicological data on Tin(IV) tert-butoxide indicate that it can degrade through UV irradiation or biological cleavage. However, there is no substantial evidence of endocrine-disrupting properties . The compound's safety profile includes various hazard statements emphasizing its potential risks upon exposure.
Table 2: Toxicological Data
Endpoint | Value | Source |
---|---|---|
Oral LD50 | Not Available | IUCLID Toxicity Data |
Dermal LD50 | Not Available | ECHA Registered Substances |
Ecotoxicological Information | Moderate | US EPA Ecotox Database |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Tin(IV) tert-butoxide in laboratory settings?
Tin(IV) tert-butoxide synthesis requires strict anhydrous conditions to prevent hydrolysis, as moisture rapidly degrades metal alkoxides. A modified protocol involves reacting tin tetrachloride with tert-butanol in an inert atmosphere (e.g., argon or nitrogen) using a Dean-Stark trap to remove water. Purity is validated via NMR spectroscopy and elemental analysis. Commercial batches may exhibit variability in color and purity, necessitating rigorous in-house characterization .
Q. How can researchers safely handle and store Tin(IV) tert-butoxide?
Due to its sensitivity to moisture and oxygen, the compound must be stored under inert gas in flame-sealed ampoules or Schlenk flasks. Handling should occur in gloveboxes or using Schlenk-line techniques. Safety protocols include avoiding skin contact (use nitrile gloves) and ensuring proper ventilation to mitigate inhalation risks. Degradation products (e.g., tert-butanol) should be neutralized with dry ice or inert solvents .
Q. What analytical techniques are essential for characterizing Tin(IV) tert-butoxide?
Key methods include:
- NMR spectroscopy : To confirm ligand coordination and detect impurities (e.g., free tert-butanol).
- X-ray diffraction (XRD) : For crystallographic structure determination.
- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition pathways.
- Elemental analysis : To verify stoichiometric purity. Detailed experimental procedures should align with journal guidelines to ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of Tin(IV) tert-butoxide in catalytic systems?
Density-functional theory (DFT) calculations, such as those derived from the Colle-Salvetti correlation-energy formula, model electron density distributions and kinetic-energy densities to predict ligand-exchange kinetics and active-site geometries. These models guide experimental design by identifying favorable reaction pathways and steric effects induced by the bulky tert-butoxy ligands .
Q. What strategies resolve contradictions in reported thermal stability data for Tin(IV) tert-butoxide?
Discrepancies may arise from varying impurity levels (e.g., residual solvents) or experimental conditions. Researchers should:
- Replicate studies using identical synthesis and characterization protocols.
- Compare TGA profiles under controlled atmospheres (e.g., nitrogen vs. air).
- Cross-validate with differential scanning calorimetry (DSC) and mass spectrometry to identify decomposition products. Transparent reporting of synthetic conditions is critical .
Q. How does ligand steric bulk influence the catalytic performance of Tin(IV) tert-butoxide in polymerization reactions?
The tert-butoxy group’s steric hindrance slows ligand dissociation, altering reaction kinetics. Kinetic studies using in situ FTIR or Raman spectroscopy can monitor ligand exchange rates. Comparative experiments with less bulky analogs (e.g., ethoxide) reveal trade-offs between stability and catalytic activity. Mechanistic insights are validated via Arrhenius plots and Eyring equation analysis .
Q. Methodological Guidelines
- Reproducibility : Document synthesis parameters (e.g., solvent purity, reaction time/temperature) and raw characterization data in supplementary materials .
- Data Validation : Use triplicate measurements for critical analyses (e.g., NMR integration, TGA mass loss) and report standard deviations .
- Literature Comparison : Cite foundational studies on analogous metal alkoxides (e.g., Zr, Hf) to contextualize findings, while highlighting tin-specific behavior .
Properties
IUPAC Name |
2-methylpropan-2-olate;tin(4+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9O.Sn/c4*1-4(2,3)5;/h4*1-3H3;/q4*-1;+4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXGKVOYAKRLCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Sn+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O4Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747907 | |
Record name | Tin(4+) tetrakis(2-methylpropan-2-olate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36809-75-3 | |
Record name | Tin(4+) tetrakis(2-methylpropan-2-olate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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